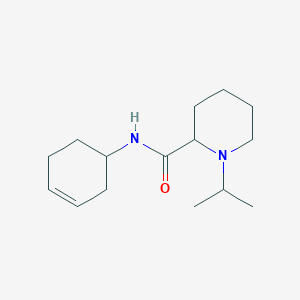
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide, also known as CX-516, is a potent ampakine that modulates the activity of AMPA receptors in the brain. Ampakines are a class of compounds that enhance the function of AMPA receptors, which are involved in synaptic plasticity and memory formation. CX-516 has been studied extensively for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a critical role in synaptic plasticity and memory formation. By binding to a specific site on the receptor, N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide enhances the activity of the receptor, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. These include increased expression of brain-derived neurotrophic factor (BDNF), a protein that is critical for synaptic plasticity and cognitive function, as well as increased expression of NMDA receptors, which are also involved in synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide is its potency and selectivity for AMPA receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity and memory formation. However, one limitation is that its effects may be dependent on the specific experimental conditions, such as the dose and route of administration.
Orientations Futures
There are a number of potential future directions for research on N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide and other ampakines. These include:
1. Further studies on the mechanisms of action of N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide and other ampakines, including their effects on other neurotransmitter systems and signaling pathways.
2. Clinical trials to evaluate the efficacy of N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
3. Development of more potent and selective ampakines with improved pharmacokinetic properties.
4. Investigation of the potential long-term effects of ampakine use on cognitive function and brain health.
In conclusion, N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide is a potent ampakine that modulates the activity of AMPA receptors in the brain. Its potential therapeutic applications in treating cognitive disorders have been extensively studied, and its mechanism of action and biochemical and physiological effects have been well-characterized. Further research on N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide and other ampakines is needed to fully understand their potential therapeutic applications and long-term effects.
Méthodes De Synthèse
The synthesis of N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide involves the reaction of cyclohexenylmagnesium bromide with 2-chloro-N-(1-methylethyl) piperidine-2-carboxamide in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Applications De Recherche Scientifique
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications in treating cognitive disorders. In animal models, N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide has been shown to improve learning and memory, increase attention and focus, and enhance synaptic plasticity. These effects are thought to be mediated through the modulation of AMPA receptors in the brain.
Propriétés
IUPAC Name |
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-12(2)17-11-7-6-10-14(17)15(18)16-13-8-4-3-5-9-13/h3-4,12-14H,5-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKAPKJNOWCZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1C(=O)NC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

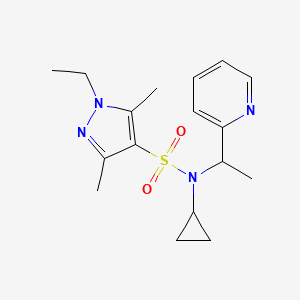
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)

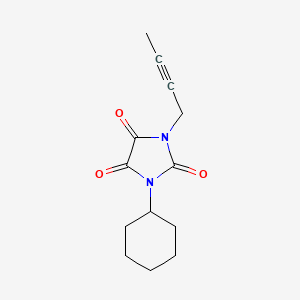
![3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)
![3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile](/img/structure/B7592926.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide](/img/structure/B7592928.png)
![N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide](/img/structure/B7592937.png)
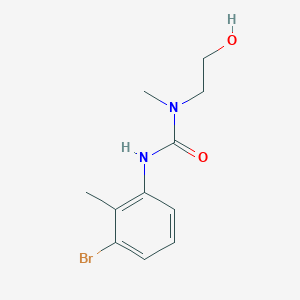
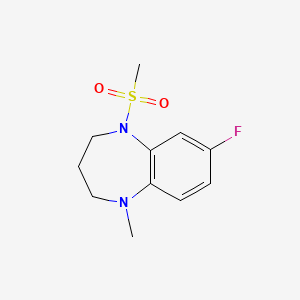
![1-(1,1-dioxothiolan-3-yl)-N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine](/img/structure/B7592962.png)

![N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7592972.png)